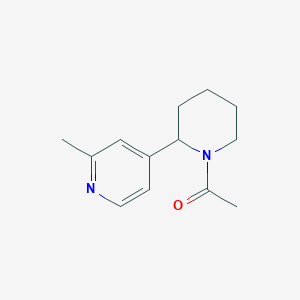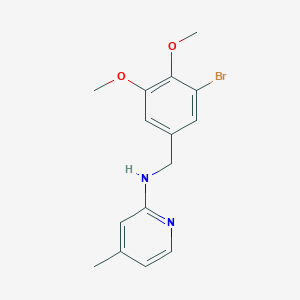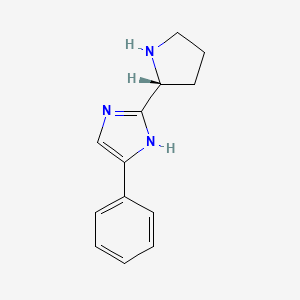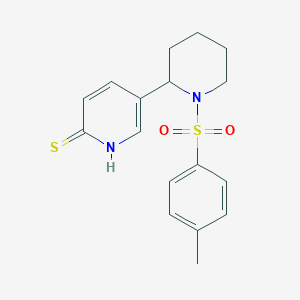
5-(4-Fluorophenyl)isoxazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the oxidative dehydrogenation of aromatic aldoximes to generate nitrile oxides, which then undergo 1,3-dipolar cycloaddition with propiolonitrile derivatives . The reaction conditions often include the use of chloramine-T as an oxidizing agent and methanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction temperatures are crucial factors in industrial synthesis.
化学反応の分析
Types of Reactions
5-(4-Fluorophenyl)isoxazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the para position relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid.
Reduction: 5-(4-Fluorophenyl)isoxazole-3-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-(4-Fluorophenyl)isoxazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carbonitrile
- 5-(4-Chlorophenyl)isoxazole-3-carbonitrile
- 5-(4-Bromophenyl)isoxazole-3-carbonitrile
Uniqueness
5-(4-Fluorophenyl)isoxazole-3-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable molecule for various applications.
特性
分子式 |
C10H5FN2O |
|---|---|
分子量 |
188.16 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C10H5FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H |
InChIキー |
APFYFYNYGDAXFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
![6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811474.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)





![7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811512.png)

